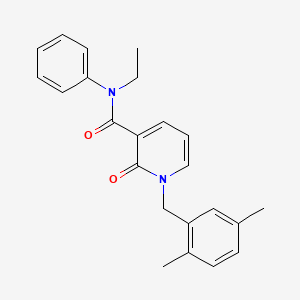

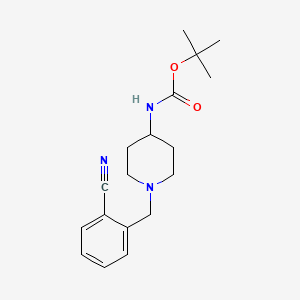

![molecular formula C12H16FNO B2493830 4-fluoro-N-[(2-methylphenyl)methyl]oxolan-3-amine CAS No. 2201499-86-5](/img/structure/B2493830.png)

4-fluoro-N-[(2-methylphenyl)methyl]oxolan-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related fluorinated amines often involves innovative methods to incorporate the fluorine atom and the desired functional groups into the molecular framework. Techniques such as activated fluorophenyl-amine reactions are utilized to synthesize guanidinium-functionalized polymeric materials, demonstrating the potential for precise control over the compound's functionality without side reactions (Kim et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-fluoro-N-[(2-methylphenyl)methyl]oxolan-3-amine often features complex interactions due to the presence of fluorine. Fluorine atoms significantly affect the molecular geometry and electronic properties, leading to unique chemical behaviors and reactivity patterns. Studies on fluorinated compounds highlight the impact of electron-withdrawing fluorine on enhancing the molecule's polarity and affecting its bonding interactions (Kaya et al., 2012).

Chemical Reactions and Properties

Fluorinated compounds like this compound participate in various chemical reactions, including nucleophilic substitution, due to the presence of the fluorine atom. These reactions are pivotal for further functionalizing the molecule or integrating it into more complex structures. The introduction of fluorine enhances the compound's reactivity and selectivity in organic synthesis, making it valuable for developing new materials and pharmaceuticals (Bawazir & Abdel-Rahman, 2018).

Physical Properties Analysis

The physical properties of this compound, including its melting point, boiling point, solubility, and stability, are influenced by its molecular structure. The fluorine atom's electronegativity and its interaction with neighboring atoms affect the compound's volatility, solubility in various solvents, and thermal stability. Research on similar fluorinated compounds demonstrates the role of fluorine in modulating these physical properties, offering insights into the handling and application of such materials in industrial and research settings (Kuliukhina et al., 2023).

Chemical Properties Analysis

The chemical properties of this compound, such as acidity/basicity, reactivity towards various reagents, and participation in catalytic cycles, are critical for its applications in synthesis and material science. The presence of fluorine often imparts unique acid-base characteristics and reactivity patterns, enabling the compound to undergo specific reactions that are not feasible with non-fluorinated analogs. These properties are essential for designing reaction pathways and understanding the compound's behavior in complex chemical environments (Zhu et al., 2003).

Scientific Research Applications

Fluorescent Chemosensors Development

Fluorinated compounds, including derivatives similar to 4-fluoro-N-[(2-methylphenyl)methyl]oxolan-3-amine, are pivotal in developing fluorescent chemosensors. These chemosensors have applications in detecting metal ions, anions, and neutral molecules due to their high selectivity and sensitivity. Such advancements offer opportunities in environmental monitoring, healthcare diagnostics, and chemical analysis, emphasizing the critical role of fluorinated chemosensors in scientific research (Roy, 2021).

Environmental Remediation

Fluorinated amine compounds demonstrate significant efficacy in removing persistent pollutants like perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. Their ability to interact via electrostatic, hydrophobic, and sorbent morphology factors makes them valuable in developing advanced materials for environmental cleanup efforts, highlighting the importance of fluorinated compounds in addressing global pollution challenges (Ateia et al., 2019).

Green Chemistry in Organic Synthesis

The development of green chemistry protocols for fluoroalkylation reactions in aqueous media has been a significant area of research. Fluorinated compounds, due to their unique effects on the physical, chemical, and biological properties of molecules, are crucial in pharmaceuticals, agrochemicals, and material science. Research in this area focuses on environmentally benign methods for incorporating fluorinated groups into target molecules, which is essential for sustainable chemical synthesis (Song et al., 2018).

Advanced Fluorophores for Molecular Imaging

In molecular imaging, especially in cancer diagnosis, fluorophores play a crucial role. Studies on the toxicity and application of various fluorophores, including fluorinated compounds, contribute significantly to the field of biomedical imaging. Such research helps in the development of safer and more effective diagnostic tools, demonstrating the importance of fluorinated compounds in enhancing medical imaging techniques (Alford et al., 2009).

properties

IUPAC Name |

4-fluoro-N-[(2-methylphenyl)methyl]oxolan-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO/c1-9-4-2-3-5-10(9)6-14-12-8-15-7-11(12)13/h2-5,11-12,14H,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYZDYXMIRWJMIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNC2COCC2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/no-structure.png)

![N-(adamantan-2-yl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methylpropanamide](/img/structure/B2493753.png)

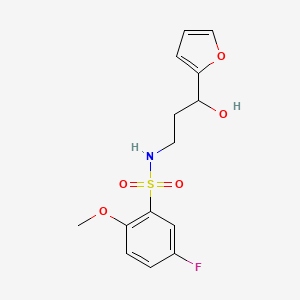

![2,4-dichloro-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2493754.png)

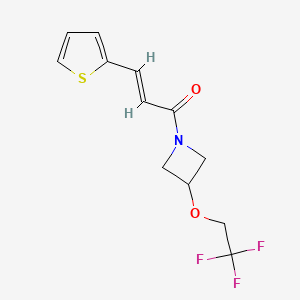

![[(4-Methoxynaphthyl)sulfonyl][3-(trifluoromethyl)phenyl]amine](/img/structure/B2493760.png)

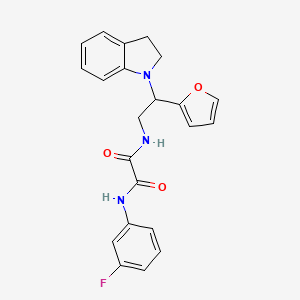

![3-(2-furylmethyl)-1-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2493762.png)

![2-(4-Chlorophenyl)-3-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2493764.png)

![(2Z)-2-[(3,4-dimethylphenyl)sulfonylhydrazinylidene]-N-(2-methylphenyl)chromene-3-carboxamide](/img/structure/B2493765.png)

![N-(2,4-dimethoxyphenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2493766.png)